molecular formula C23H25Cl2F2N3O3S B12430605 (3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol

(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol

Cat. No.: B12430605
M. Wt: 532.4 g/mol
InChI Key: QZTWILLBUTYUEF-MRXNPFEDSA-N
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Description

(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using 4,4-difluoropiperidine as a starting material.

    Chlorination: The chlorination of the benzimidazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with the Phenyl Group: The final step involves coupling the chlorinated benzimidazole with a phenyl group containing an ethylsulfonyl substituent, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazoles or piperidines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, while the piperidine ring can interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-methylsulfonylphenyl)propan-1-ol
  • (3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylphenyl)propan-1-ol

Uniqueness

The presence of the ethylsulfonyl group in (3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C23H25Cl2F2N3O3S

Molecular Weight

532.4 g/mol

IUPAC Name

(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol

InChI

InChI=1S/C23H25Cl2F2N3O3S/c1-2-34(32,33)15-5-3-14(4-6-15)16(7-12-31)22-28-18-13-17(24)21(19(25)20(18)29-22)30-10-8-23(26,27)9-11-30/h3-6,13,16,31H,2,7-12H2,1H3,(H,28,29)/t16-/m1/s1

InChI Key

QZTWILLBUTYUEF-MRXNPFEDSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@@H](CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl

Origin of Product

United States

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